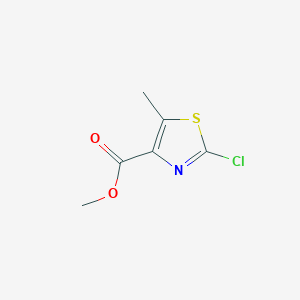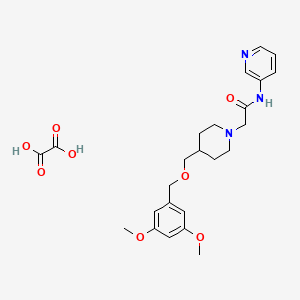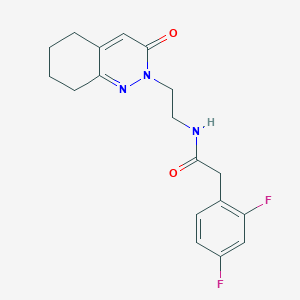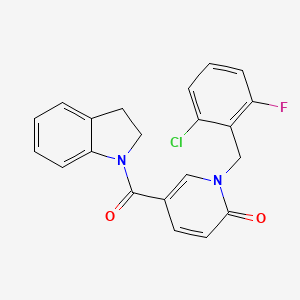![molecular formula C22H14Cl2N2O2 B2901680 (2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327179-28-1](/img/structure/B2901680.png)
(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene ring system, which is fused with a carboxamide group and substituted with 4-chlorophenyl groups. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 4-chlorobenzaldehyde with 4-chloroaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the chromene ring system. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, and a solvent, such as ethanol, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The 4-chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex organic molecules.
- It serves as a precursor for the development of new chromene-based materials with potential applications in organic electronics.
Biology:
- The compound has been studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
- It has also been investigated for its antioxidant properties, which may have implications in preventing oxidative stress-related diseases.
Medicine:
- Research has explored the compound’s potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
- It has been evaluated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Industry:
- The compound is used in the development of new dyes and pigments due to its chromophoric properties.
- It is also utilized in the synthesis of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound can inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating caspases and other apoptotic proteins.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
Comparison with Similar Compounds
- (2Z)-N-(4-bromophenyl)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
Comparison:
- Structural Similarity: These compounds share a similar chromene ring system and carboxamide group, but differ in the substituents on the phenyl rings.
- Biological Activity: The presence of different substituents can significantly influence the biological activity of these compounds. For example, halogenated derivatives (such as those with chlorine, bromine, or fluorine) may exhibit different antimicrobial or anticancer properties.
- Chemical Reactivity: The reactivity of these compounds in chemical reactions can also vary depending on the nature of the substituents, affecting their suitability for different applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-chlorophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O2/c23-15-5-9-17(10-6-15)25-21(27)19-13-14-3-1-2-4-20(14)28-22(19)26-18-11-7-16(24)8-12-18/h1-13H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJAFRAVJPVAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)Cl)O2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(3-chlorophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B2901597.png)
![Ethyl 3-[4-(3-ethoxy-2-methyl-3-oxopropanoyl)phenyl]-2-methyl-3-oxopropanoate](/img/structure/B2901599.png)

![N-(2-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2901604.png)
![6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methylquinoline](/img/structure/B2901606.png)
![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2901607.png)
![2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B2901608.png)
![2-amino-6-(furan-2-ylmethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2901610.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetamide](/img/structure/B2901613.png)
![1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2901614.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2901616.png)


